BenchChemオンラインストアへようこそ!

5-Bromoquinazolin-6-ylthiourea

Pharmaceutical impurity profiling Stability-indicating method validation Forced degradation studies

5-Bromoquinazolin-6-ylthiourea is the definitive reference standard for brimonidine tartrate forced degradation studies and stability-indicating HPLC method validation. As the confirmed EP Impurity D (USP Related Compound B), its unique 5-bromo-6-thiourea substitution pattern ensures accurate identification and quantification during long-term and accelerated stability testing. The compound's defined melting point (198–202 °C) and distinct solubility profile enable reliable analytical method development for pharmaceutical QC. Procure from reputable manufacturers to ensure EP/USP regulatory compliance and batch-to-batch consistency.

Molecular Formula C9H7BrN4S
Molecular Weight 283.15 g/mol
CAS No. 1206679-19-7
Cat. No. B1521914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinazolin-6-ylthiourea
CAS1206679-19-7
Molecular FormulaC9H7BrN4S
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C(=C1NC(=S)N)Br
InChIInChI=1S/C9H7BrN4S/c10-8-5-3-12-4-13-6(5)1-2-7(8)14-9(11)15/h1-4H,(H3,11,14,15)
InChIKeyUMFNCBNWRMMMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinazolin-6-ylthiourea (CAS 1206679-19-7): Pharmaceutical Impurity and Research Intermediate Profile


5-Bromoquinazolin-6-ylthiourea, also designated as N-(5-bromo-6-quinoxalinyl)thiourea, is a brominated quinazoline-thiourea hybrid compound (C9H7BrN4S; molecular weight: 283.15 g/mol) . It is primarily recognized as Brimonidine EP Impurity D (USP Related Compound B), a degradation impurity generated during the manufacturing and storage of the antiglaucoma drug brimonidine tartrate [1]. In addition to its role in pharmaceutical impurity profiling, this compound serves as a key synthetic intermediate in the preparation of brimonidine and its derivatives [2]. The compound presents as a pale yellow solid with a defined melting point of 198-202 °C .

Why 5-Bromoquinazolin-6-ylthiourea Cannot Be Replaced by Generic Quinazoline-Thiourea Analogs


Substituting 5-bromoquinazolin-6-ylthiourea with other brominated quinazoline-thiourea derivatives or general thiourea compounds is scientifically unsound. This compound's unique identity stems from its specific 5-bromo-6-thiourea substitution pattern on the quinazoline core, which dictates its formation as a degradation impurity rather than a process impurity [1]. Unlike Brimonidine Impurity A (desbromo analog) or Impurity B (6-amino-5-bromoquinoxaline), the presence of the thiourea moiety at the 6-position and bromine at the 5-position confers distinct physicochemical properties—melting point (198-202 °C), density (1.835 g/cm³), and solubility profile—that are critical for accurate impurity identification and method development . In kinase inhibitor research, the bromine substituent enhances binding interactions with tyrosine kinases compared to non-halogenated or differently substituted analogs, as inferred from class-level SAR studies of quinazoline derivatives [2].

Quantitative Differentiation Evidence for 5-Bromoquinazolin-6-ylthiourea Against Closest Analogs


Degradation Impurity Identity vs. Process Impurities in Brimonidine Manufacturing

5-Bromoquinazolin-6-ylthiourea is classified as Brimonidine EP Impurity D, a degradation impurity formed under oxidative stress conditions, while Brimonidine Impurities A, B, and C are process-related impurities generated during synthesis [1]. This classification is experimentally confirmed through forced degradation studies using 30% H2O2 in methanol, which selectively generates Impurity D from brimonidine tartrate, whereas process impurities are not produced under these conditions [1].

Pharmaceutical impurity profiling Stability-indicating method validation Forced degradation studies

Melting Point Differentiation vs. Brimonidine Impurity A and Impurity B

5-Bromoquinazolin-6-ylthiourea exhibits a distinct melting point of 198-202 °C , which is significantly higher than Brimonidine Impurity B (6-amino-5-bromoquinoxaline, 155-159 °C) and lower than Brimonidine Impurity A (desbromo analog, >210 °C with decomposition) . This thermal behavior enables unambiguous identification via melting point determination and differential scanning calorimetry.

Purity determination Reference standard characterization Solid-state analysis

Density and Structural Packing Differentiation

The predicted density of 5-bromoquinazolin-6-ylthiourea is 1.835 g/cm³ , substantially higher than Brimonidine Impurity A (1.44 g/cm³) and Impurity B (1.744 g/cm³) [1]. This higher density reflects the presence of both bromine and thiourea sulfur atoms, which contribute to stronger intermolecular packing.

Crystallography Solid-state characterization Formulation development

Solubility Profile in Organic Solvents vs. Process Impurities

5-Bromoquinazolin-6-ylthiourea demonstrates limited solubility in acetone (slightly soluble with heating), DMSO (sparingly soluble with heating), and methanol (slightly soluble with heating) . In contrast, Brimonidine Impurity A shows solubility in DMSO (slightly soluble with heating) and methanol (slightly soluble with ultrasonication) , while Impurity B exhibits different behavior. The thiourea group in the target compound reduces solubility in common organic solvents compared to the imidazoline-containing Impurity A.

Analytical method development Sample preparation Extraction optimization

Potential Enhanced Kinase Binding via Bromine Substitution (Class-Level Inference)

Class-level studies on quinazoline derivatives indicate that bromine substitution enhances binding affinity to tyrosine kinases compared to non-halogenated or chlorine-substituted analogs [1]. While direct IC50 data for 5-bromoquinazolin-6-ylthiourea are not available in primary literature, quinazoline-based thiourea compounds have demonstrated potent EGFR inhibition with IC50 values as low as 0.01-0.02 μM and VEGFR-2 inhibition with IC50 values of 0.05-0.08 μM [2]. The presence of the 5-bromo substituent is expected to improve binding interactions relative to the desbromo analog (Impurity A), though this remains to be experimentally verified.

Kinase inhibitor design Tyrosine kinase Structure-activity relationship

Optimal Scientific and Industrial Applications for 5-Bromoquinazolin-6-ylthiourea


Pharmaceutical Impurity Reference Standard for Brimonidine Stability Studies

As the confirmed degradation impurity (EP Impurity D) of brimonidine tartrate [1], 5-bromoquinazolin-6-ylthiourea is the required reference standard for forced degradation studies and stability-indicating HPLC method validation. Its distinct melting point (198-202 °C) and solubility profile enable accurate identification and quantification during long-term and accelerated stability testing of brimonidine drug substance and finished products .

Synthetic Intermediate for Brimonidine and Analog Production

This compound serves as a key intermediate in the synthesis of brimonidine (an alpha-2 adrenergic agonist for glaucoma treatment) and its tartrate salt [2]. Its 5-bromo-6-thiourea substitution pattern provides a strategic functional handle for further derivatization in the preparation of brimonidine analogs and related heterocyclic compounds.

Kinase Inhibitor Scaffold Exploration in Anticancer Research

The brominated quinazoline-thiourea core is a recognized scaffold for kinase inhibitor development. Although direct potency data for this compound are lacking, class-level SAR supports its use as a building block for synthesizing novel EGFR, VEGFR-2, or PDGFR inhibitors [3][4]. Researchers can leverage the bromine substituent for subsequent cross-coupling reactions to expand chemical diversity.

Analytical Method Development and Validation Support

The compound's unique physicochemical properties—including density (1.835 g/cm³), boiling point (435.4±55.0 °C predicted), and pKa (10.38±0.70 predicted)—make it a valuable reference material for developing and validating analytical procedures such as HPLC, LC-MS/MS, and dissolution testing in the context of brimonidine quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinazolin-6-ylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.